3-Fluoroazetidine-3-carbonitrile

Description

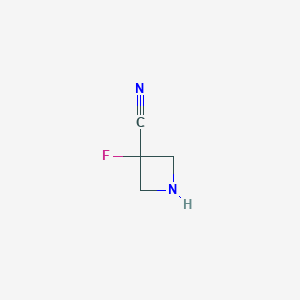

Structure

2D Structure

Properties

IUPAC Name |

3-fluoroazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c5-4(1-6)2-7-3-4/h7H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQJQYCMNWSTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 3 Fluoroazetidine 3 Carbonitrile

Strain-Driven Ring Reactivity of the Azetidine (B1206935) Core

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a primary driver of their reactivity, making them susceptible to ring-opening and ring-expansion reactions. rsc.orgrsc.orgresearchgate.net While more stable and easier to handle than the corresponding three-membered aziridines, the azetidine ring is still prone to cleavage under appropriate conditions, providing a pathway to highly functionalized acyclic amines. rsc.orgrsc.orgugent.be

The reactivity of the azetidine ring can be further influenced by the nature of its substituents. In the case of 3-fluoroazetidine-3-carbonitrile, the electron-withdrawing fluorine atom and nitrile group are expected to impact the ring's electronic properties and susceptibility to nucleophilic attack.

Nucleophilic Ring-Opening Reactions of the Azetidine Moiety

The strained nature of the azetidine ring makes it a good substrate for nucleophilic ring-opening reactions. researchgate.net These reactions typically proceed via cleavage of one of the C-N bonds. The regioselectivity of the ring-opening can be influenced by the substituents on the ring. In many cases, nucleophilic attack occurs at the less hindered carbon atom. ugent.be

For instance, the ring opening of aziridines, the three-membered ring analogues of azetidines, has been shown to be sensitive to substituents. While monofluorinated aziridines can undergo nucleophilic attack at the C2 position, difluorinated versions favor attack at C3. beilstein-journals.org The presence of electron-withdrawing groups on the nitrogen atom, creating "activated" azetidines, can also facilitate ring-opening reactions. ugent.be

Functional Group Interconversions of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. imperial.ac.uksolubilityofthings.comslideshare.net

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. pressbooks.publibretexts.orgchemistrysteps.com

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. pressbooks.publibretexts.org The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed. chemistrysteps.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

A synthetic route to 1-Boc-3-fluoroazetidine-3-carboxylic acid has been developed, which involves the oxidation of a hydroxymethyl group, demonstrating the accessibility of this important derivative. nih.govacs.org

Table 1: Conditions for Nitrile Hydrolysis

| Reagents | Product |

| Dilute HCl, heat | Carboxylic Acid |

| NaOH(aq), heat, then H₃O⁺ | Carboxylic Acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents. libretexts.orgorganic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orgorganic-chemistry.org The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond. libretexts.org

Other Reducing Agents: Other reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have also been shown to be effective for the reduction of a wide variety of nitriles to primary amines. organic-chemistry.org

Table 2: Reagents for Nitrile Reduction to Amines

| Reagent | Product |

| 1. LiAlH₄, 2. H₂O | Primary Amine |

| BH₂N(iPr)₂, cat. LiBH₄ | Primary Amine |

Other Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group can also be attacked by other nucleophiles, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org This reaction provides a route to introduce new carbon-carbon bonds at this position.

Reactivity at the Fluorine-Bearing Carbon

The presence of a fluorine atom at the C3 position significantly influences the reactivity of the azetidine ring. The strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack. ugent.be Furthermore, the C-F bond itself, while generally strong, can participate in reactions under specific conditions.

In some cases, fluorinated heterocycles can undergo reactions that lead to the formation of different ring systems. For example, the treatment of a 3-hydroxyazetidine with XtalFluor has been shown to yield a 3,4-difluoroproline derivative through a bicyclic aziridinium (B1262131) intermediate. researchgate.netmdpi.com This highlights the potential for complex transformations involving the fluorine-bearing carbon.

Application of 3 Fluoroazetidine 3 Carbonitrile As a Molecular Building Block in Advanced Organic Synthesis

Scaffold Design for Complex Heterocyclic Architectures

Use in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

There is no available information detailing the use of 3-Fluoroazetidine-3-carbonitrile in the synthesis of known biologically relevant scaffolds or chemical probes. The synthesis of fluorinated azetidines is a subject of research, but the specific utility of the nitrile functional group in this context is not described. ugent.benih.gov

Contributions to Combinatorial Chemistry and Library Synthesis

The role of this compound in combinatorial chemistry and library synthesis is not documented in the reviewed literature. Combinatorial chemistry is a powerful tool for drug discovery, involving the rapid synthesis of large numbers of diverse compounds, but there is no evidence to suggest that this compound has been utilized as a building block in such libraries. nih.govrroij.comimperial.ac.uk

Advanced Spectroscopic Characterization and Computational Studies of 3 Fluoroazetidine 3 Carbonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Fluoroazetidine-3-carbonitrile. While specific spectral data for the free base form of this compound is not widely published, analysis of its hydrochloride salt and closely related N-protected analogues provides significant insight into its structural features. bldpharm.comresearchgate.net The combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for an unambiguous assignment of the molecule's constitution.

¹H NMR: In the proton NMR spectrum, the methylene (B1212753) (CH₂) protons of the azetidine (B1206935) ring are expected to appear as complex multiplets due to geminal and vicinal coupling, as well as coupling to the fluorine atom. These signals would typically be found in the range of 3.5-4.5 ppm. researchgate.netchemicalbook.com The presence of the electronegative fluorine and nitrile groups deshields these protons, shifting them downfield.

¹³C NMR: The ¹³C NMR spectrum is particularly informative for this molecule. It will display distinct signals for each of the four carbon atoms in their unique chemical environments. The carbon atom bonded to the fluorine (C3), which also bears the nitrile group, is expected to show a large chemical shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF). researchgate.netoregonstate.edu The nitrile carbon will appear in the characteristic region for cyano groups (around 115-120 ppm). rsc.org The two methylene carbons of the azetidine ring (C2 and C4) will also be affected by the fluorine atom, showing smaller C-F coupling constants (²JCF and ³JCF). researchgate.net

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift provides information about the electronic nature of the C3 position. man.ac.ukalfa-chemistry.com This signal would be split by the neighboring methylene protons. The large chemical shift range of ¹⁹F NMR makes it an excellent probe for studying conformational changes and intermolecular interactions. rsc.orgnanalysis.com

Table 1: Representative NMR Data for 3-Fluoroazetidine (B1273558) Analogues Note: This table presents typical chemical shift and coupling constant values based on documented analogues, as specific data for this compound is not readily available in the cited literature.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) | Reference |

| ¹H | Azetidine CH₂ | 3.5 - 4.5 | - | researchgate.netbiorxiv.org |

| ¹³C | C -F | 90 - 100 (doublet) | ¹JCF ≈ 170 - 210 | researchgate.net |

| Azetidine C H₂ | 45 - 60 (doublet) | ²JCF ≈ 20 - 30 | researchgate.net | |

| C N | 115 - 120 | - | rsc.orgnih.gov | |

| ¹⁹F | C-F | -140 to -180 (multiplet) | - | researchgate.netrsc.org |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula (C₄H₅FN₂). acs.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For azetidine-containing compounds, characteristic fragmentation pathways often involve the cleavage of the four-membered ring. The loss of small, stable neutral molecules such as ethene (C₂H₄) or hydrogen cyanide (HCN) from the molecular ion is a common fragmentation process for related structures. The presence of the fluorine atom would also influence the fragmentation, leading to ions containing fluorine, which can be identified by their characteristic mass.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry (if applicable to analogues)

While a crystal structure for this compound itself is not described in the surveyed literature, X-ray crystallography has been successfully applied to numerous fluorinated azetidine analogues. mdpi.com This technique provides definitive information about the solid-state conformation, including bond lengths, bond angles, and the puckering of the azetidine ring.

In studies of related compounds, such as N-protected 3-fluoroazetidines, X-ray analysis has confirmed the geometry of the four-membered ring and the stereochemical relationship between substituents. It has also been instrumental in understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the azetidine nitrogen or the fluorine atom. These interactions can significantly influence the physical properties of the compound. organicchemistrydata.org For instance, crystallography has established the existence of close amide-NH⋯F interactions in fluorinated heterocyclic structures within protein binding sites. organicchemistrydata.org

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful insights into the structure, energetics, and reactivity of this compound, complementing experimental data.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic structure of fluorinated azetidines. These calculations can map the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution across the molecule. Due to the high electronegativity of the fluorine atom and the nitrogen of the nitrile group, these regions exhibit a negative electrostatic potential, while the N-H and C-H protons are regions of positive potential. This charge polarization is fundamental to the molecule's reactivity and its ability to participate in intermolecular interactions.

The four-membered azetidine ring is not planar and exists in puckered conformations. Computational studies have been vital in analyzing the energetics of these conformers. libretexts.org For fluorinated azetidines, the position of the fluorine atom (axial vs. equatorial in the puckered ring) has a significant impact on the conformational energy.

A noteworthy computational study on related fluorinated azetidine derivatives revealed that the ring pucker conformation is heavily influenced by the protonation state of the nitrogen atom. researchgate.net In the neutral azetidine, the ring tends to adopt a pucker that places the fluorine atom distant from the nitrogen lone pair. However, upon protonation to form the azetidinium cation, the ring inverts its pucker to bring the fluorine atom closer to the positively charged nitrogen. This is attributed to a stabilizing C–F···N⁺ charge-dipole interaction. researchgate.net This conformational switching is a key feature of fluorinated N-heterocycles.

Table 2: Calculated Conformational Effect in a Fluorinated Azetidine Analogue

| Species | Conformation | Key Dihedral Angle (N–C–C–F) | Relative Stability | Reference |

| Neutral Azetidine | Favored | 137.2° | More Stable | researchgate.net |

| Protonated Azetidinium | Favored | 100.0° | More Stable | researchgate.net |

Computational modeling has become an essential tool for predicting and understanding the mechanisms of reactions involving azetidines. mit.edu Theoretical calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows chemists to predict the feasibility of a synthetic route and to understand factors influencing regioselectivity and stereoselectivity.

For example, computational models have been successfully used to guide the photocatalyzed synthesis of azetidines by predicting which precursor molecules (alkenes and oximes) will react effectively based on their calculated frontier orbital energies. mit.edu In other studies, computational methods have been applied to understand the ring-opening reactions of azetidines and the reactivity of related strained rings, providing mechanistic clarity that is difficult to obtain through experimental means alone. acs.orgugent.be

Future Research Directions and Emerging Frontiers in 3 Fluoroazetidine 3 Carbonitrile Chemistry

Development of More Efficient and Environmentally Benign Synthetic Pathways

Current syntheses of 3-fluoroazetidine (B1273558) derivatives often involve multi-step sequences that can be resource-intensive. A significant future research avenue lies in the development of more efficient and sustainable synthetic methods. Key areas of focus will likely include:

Greener Fluorination Techniques: The introduction of the fluorine atom is a critical step. Research into greener fluorination methods is ongoing. This includes the use of less hazardous fluorinating reagents and the development of catalytic, enantioselective fluorination processes to afford chiral building blocks.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for handling potentially hazardous reagents and intermediates. Adapting the synthesis of 3-fluoroazetidine-3-carbonitrile to a flow process could lead to a more efficient and industrially viable manufacturing process.

Atom Economy and Waste Reduction: Future synthetic strategies will likely be guided by the principles of green chemistry, aiming to maximize atom economy and minimize waste generation. nih.gov This could involve the design of novel cyclization strategies that reduce the number of synthetic steps and protecting group manipulations. researchgate.net

| Synthetic Approach | Potential Improvement | Anticipated Benefit |

| Catalytic Enantioselective Fluorination | Use of chiral catalysts with milder fluorinating agents. | Access to enantiopure products, reduced waste. |

| Continuous Flow Synthesis | Transitioning key steps to a flow reactor setup. | Enhanced safety, improved scalability, and consistency. |

| Novel Cyclization Strategies | Designing new pathways with fewer steps. | Increased overall yield and reduced resource consumption. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is dominated by the interplay of its functional groups. While its use as a stable scaffold is established, future research will likely delve into unlocking new reactivity patterns.

The nitrile group, for instance, is a versatile functional handle that can be transformed into a variety of other groups, such as amines, amides, or tetrazoles, each opening up new avenues for derivatization. The strained azetidine (B1206935) ring itself presents opportunities for controlled ring-opening reactions to generate novel acyclic fluorinated scaffolds that are not easily accessible by other means.

Furthermore, the development of methods for the selective functionalization of the C-H bonds of the azetidine ring would be a significant advance, allowing for the late-stage modification of complex molecules containing the this compound core.

Innovative Applications in Material Science and Catalysis

Beyond its role in life sciences, the unique properties of this compound suggest its potential utility in material science and catalysis.

Advanced Polymers: The incorporation of the highly polar and fluorinated azetidine moiety into polymer backbones could lead to new materials with tailored properties. The strong C-F bond can enhance thermal and metabolic stability, while the nitrile group can influence dielectric properties and serve as a site for cross-linking or further functionalization.

Catalysis: The azetidine nitrogen atom can act as a ligand for transition metals, opening the door to new classes of catalysts. The fluorine atom and nitrile group can electronically tune the metal center, potentially leading to catalysts with unique reactivity and selectivity. The study of topological materials as catalysts is an emerging field, and while not directly related, it highlights the ongoing search for new catalytic systems. rsc.orgopenaccessjournals.com

| Application Area | Potential Role of this compound | Desired Outcome |

| Material Science | Monomer for specialty polymers. | Materials with enhanced thermal stability and specific dielectric properties. |

| Catalysis | Ligand for transition metal catalysts. | Novel catalysts with unique selectivity and reactivity. |

Design of Next-Generation Molecular Scaffolds for Chemical Biology Research

The rigid, three-dimensional structure of the azetidine ring makes this compound an excellent scaffold for the design of next-generation chemical probes and tool compounds for chemical biology. researchgate.net

Future work in this area will likely involve the use of this scaffold to create complex molecular architectures. By attaching reporter groups, such as fluorescent dyes or photoaffinity labels, researchers can develop tools to study biological processes with high precision. The conformational constraint imposed by the azetidine ring can help in presenting appended functional groups in well-defined orientations, leading to highly selective interactions with biological targets.

Moreover, this compound is an ideal candidate for fragment-based drug discovery (FBDD). Its small size and unique vectoral projection of functional groups make it a valuable starting point for the development of potent and selective inhibitors for a range of protein targets. nih.govnih.gov The synthesis of libraries of molecules based on this scaffold will undoubtedly fuel the discovery of new therapeutic agents.

Q & A

Q. Table 1: Comparison of Synthesis Methods

Basic: What critical safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is inadequate .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or decomposition .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced: How can spectroscopic and computational methods resolve structural ambiguities in fluorinated azetidine derivatives?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to identify fluorine environments. For example, deshielded fluorine peaks (δ –150 to –200 ppm) indicate electronegative substituents . Coupling constants () in -NMR differentiate axial/equatorial fluorine positions .

- Mass Spectrometry (HRMS) : High-resolution MS (e.g., ESI-TOF) confirms molecular formulas. For this compound, expect [M+H] at m/z 129.0432 (calculated) .

- DFT Calculations : Predict vibrational modes (IR) and reactive sites using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed vs. experimental IR spectra to validate tautomeric forms .

Advanced: How do solvent polarity and temperature influence reaction outcomes in multi-step syntheses of this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, sulfolane) enhance fluorination efficiency by stabilizing ionic intermediates. Non-polar solvents (toluene) improve cyclization yields by reducing side reactions .

- Temperature Optimization : Lower temperatures (0–25°C) favor kinetic control in fluorination, while higher temperatures (80–120°C) drive thermodynamic control for ring closure. Use differential scanning calorimetry (DSC) to identify exothermic thresholds .

Q. Table 2: Solvent and Temperature Impact on Yield

| Step | Optimal Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorination | Sulfolane | 100 | 82 | |

| Cyclization | Toluene | 110 | 68 |

Advanced: What strategies address contradictory data in fluorinated azetidine derivative characterization?

Methodological Answer:

- Reproducibility Checks : Repeat syntheses with standardized protocols (e.g., inert atmosphere, calibrated equipment) to isolate batch-specific variability .

- Cross-Validation : Combine XRD (for crystal structure) with -NMR to confirm carbonitrile group placement. Discrepancies between calculated and observed XRD patterns may indicate polymorphic forms .

- Controlled Hydrolysis Studies : Monitor degradation products (e.g., carboxylic acids) via LC-MS to assess stability, which may explain inconsistent bioactivity results .

Advanced: How can computational modeling predict the reactivity of this compound in drug discovery contexts?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on the nitrile group’s electrophilicity and fluorine’s steric effects .

- Reactivity Descriptors : Calculate Fukui indices (via DFT) to identify nucleophilic/electrophilic sites. For this compound, the nitrile carbon ( > 0.5) is prone to nucleophilic attack .

- ADMET Prediction : Utilize SwissADME to estimate pharmacokinetic properties. The fluorinated azetidine ring enhances metabolic stability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.